(E)-3-(furan-3-yl)-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)acrylamide
Description
The compound (E)-3-(furan-3-yl)-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)acrylamide features a conjugated acrylamide backbone with three key structural motifs:
- Furan-3-yl group: A heteroaromatic substituent contributing to π-π interactions and metabolic stability.
- Phenyl ring: Substituted at the para position with a 2-oxoethylamino group.
- Trifluoroethylamino moiety: Introduces strong electron-withdrawing effects, enhancing binding affinity and resistance to enzymatic degradation.
This structure combines aromatic, hydrogen-bonding, and fluorinated elements, making it a candidate for therapeutic applications, though its specific biological activity remains uncharacterized in the provided evidence.
Properties
IUPAC Name |
(E)-3-(furan-3-yl)-N-[4-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]phenyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N2O3/c18-17(19,20)11-21-16(24)9-12-1-4-14(5-2-12)22-15(23)6-3-13-7-8-25-10-13/h1-8,10H,9,11H2,(H,21,24)(H,22,23)/b6-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTYKAOYYJNYKDU-ZZXKWVIFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NCC(F)(F)F)NC(=O)C=CC2=COC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CC(=O)NCC(F)(F)F)NC(=O)/C=C/C2=COC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-3-(furan-3-yl)-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)acrylamide is a synthetic compound that incorporates a furan ring and an acrylamide moiety. Its complex structure suggests significant potential for biological activity, particularly in pharmacological applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 352.31 g/mol. The presence of the trifluoroethyl group is noteworthy due to its electronic properties, which may enhance the compound's interaction with biological targets.
Biological Activity
Research indicates that compounds with similar structural features often exhibit diverse pharmacological effects. The biological activity of This compound may include:
- Antitumor Activity: Compounds containing furan rings have been associated with anticancer properties due to their ability to inhibit tumor cell proliferation.
- Antimicrobial Properties: The acrylamide moiety can enhance antimicrobial activity, making this compound a candidate for further investigation in infectious disease treatment.
- Anti-inflammatory Effects: Similar compounds have demonstrated anti-inflammatory activity, which could be beneficial in treating chronic inflammatory conditions.
The mechanisms through which this compound exerts its biological effects are likely multifaceted. Predictive models such as PASS (Prediction of Activity Spectra for Substances) can provide insights into potential biological activities based on the chemical structure. Interaction studies using techniques like molecular docking and binding assays are crucial for elucidating the specific targets and pathways influenced by this compound.
Comparative Analysis with Similar Compounds
To better understand the unique biological profile of This compound , a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| Compound A | Furan + Acrylamide | Antitumor | High selectivity |
| Compound B | Trifluoroethyl + Amine | Antimicrobial | Enhanced stability |
| Compound C | Phenyl + Furan | Anti-inflammatory | Broad spectrum activity |
This table illustrates how each compound's unique features contribute to its distinct biological profiles while sharing common structural elements that may influence their activities.
Case Studies and Research Findings
Recent studies focusing on compounds similar to This compound provide insights into their therapeutic potential:
- Antitumor Efficacy: In vitro studies demonstrated that related furan derivatives inhibited the proliferation of various cancer cell lines. For instance, compounds targeting the EZH2 enzyme showed promising results in reducing tumor growth in xenograft models .
- Synergistic Effects: Co-administration studies revealed that combining furan-based compounds with other therapeutic agents could enhance efficacy against resistant cancer types, suggesting potential for combination therapies .
- Pharmacokinetic Profiles: Investigations into the pharmacokinetics of related compounds have shown favorable absorption and distribution characteristics, supporting their development as therapeutic agents .
Comparison with Similar Compounds
Structural Analogues and Their Key Features
The following table summarizes structural analogues and their properties:
Physicochemical Properties
*Estimated based on structural analogues.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
